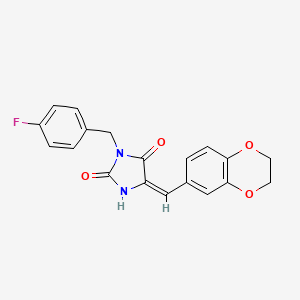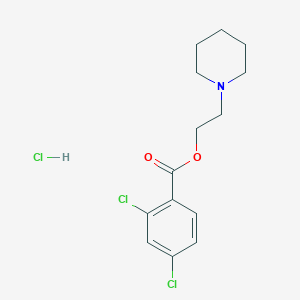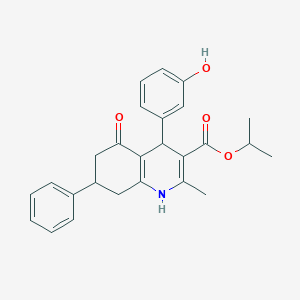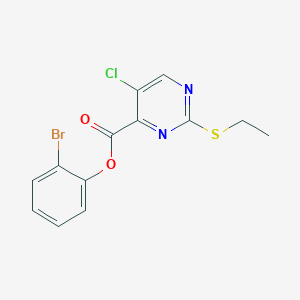
1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in drug development. This compound is a pyrazoline derivative that has been shown to possess a variety of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. In
Wirkmechanismus
The mechanism of action of 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed that the compound exerts its effects through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. By inhibiting COX enzymes, this compound reduces the production of inflammatory mediators, leading to a reduction in inflammation, pain, and fever.
Biochemical and physiological effects:
This compound has been shown to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory, analgesic, and antipyretic effects, this compound has been shown to possess antioxidant properties, which may protect against oxidative stress-related diseases. Additionally, this compound has been shown to possess anticonvulsant and antidepressant effects, which make it a promising candidate for the treatment of neurological disorders such as epilepsy and depression.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments include its high yield of synthesis, its well-understood mechanism of action, and its potential applications in drug development. However, there are also limitations to using this compound in lab experiments. For example, the compound may have side effects that are not yet fully understood, and its efficacy may vary depending on the specific disease or condition being treated.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate the compound's mechanism of action, particularly its effects on COX enzymes and other inflammatory mediators. Another direction is to explore the compound's potential applications in the treatment of neurological disorders such as epilepsy and depression. Additionally, future research could focus on developing new derivatives of this compound with improved efficacy and reduced side effects.
Synthesemethoden
The synthesis of 1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-chlorobenzoyl hydrazine with 3-acetylpyridine in the presence of a catalytic amount of acetic acid. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazoline derivative. The yield of this reaction is typically high, and the compound can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorobenzoyl)-3-methyl-5-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of several scientific studies due to its potential applications in drug development. This compound has been shown to possess anti-inflammatory, analgesic, and antipyretic effects, which make it a promising candidate for the treatment of various inflammatory conditions such as arthritis, asthma, and fever. Additionally, this compound has been shown to possess antioxidant properties, which may make it useful in the prevention of oxidative stress-related diseases such as cancer and cardiovascular disease.
Eigenschaften
IUPAC Name |
(3-chlorophenyl)-(5-hydroxy-3-methyl-5-pyridin-3-yl-4H-pyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-11-9-16(22,13-5-3-7-18-10-13)20(19-11)15(21)12-4-2-6-14(17)8-12/h2-8,10,22H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKCEODWTIZSJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CN=CC=C2)O)C(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-methyl-2-pyrazinyl)methyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B5008893.png)
![4-{4-[2-(2-allylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5008900.png)

![2,4,6-tribromo-3-[3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5008923.png)

![3-[(4-bromobenzyl)oxy]benzonitrile](/img/structure/B5008937.png)
![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-3-(2-pyrazinyl)propanamide](/img/structure/B5008944.png)

![3-[1-(2-fluorobenzoyl)-4-piperidinyl]-N-[3-(trifluoromethyl)benzyl]propanamide](/img/structure/B5008953.png)



![N-methyl-5-nitro-N-[2-(2-pyridinyl)ethyl]-2-pyridinamine](/img/structure/B5008962.png)
![N-(3,6-dichloro-2-pyridinyl)-N'-{[(4,6-diphenyl-2-pyrimidinyl)amino]carbonyl}sulfamide](/img/structure/B5008969.png)